molecular formula C7H9F2NO B2955853 1,1-Difluoro-4-isocyanatocyclohexane CAS No. 1246210-02-5

1,1-Difluoro-4-isocyanatocyclohexane

Cat. No.: B2955853
CAS No.: 1246210-02-5
M. Wt: 161.152
InChI Key: DMMOKMVFVOULFR-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-isocyanatocyclohexane is a fluorinated cyclohexane derivative featuring a difluoro substitution at the 1,1-positions and a reactive isocyanate (-NCO) group at the 4-position. The difluoro substituents influence the molecule’s conformational stability and electronic properties due to fluorine’s high electronegativity and steric effects . The isocyanate group renders the compound highly reactive, making it valuable in polymer synthesis, coatings, and adhesives.

Properties

IUPAC Name

1,1-difluoro-4-isocyanatocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-1-6(2-4-7)10-5-11/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOKMVFVOULFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246210-02-5
Record name 1,1-difluoro-4-isocyanatocyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) can convert alcohols to alkyl fluorides, which can then be further reacted to form difluoro compounds . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to yield 1,1-difluoromethyl alkanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using reagents like Deoxo-Fluor or similar fluorinating agents. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-isocyanatocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, reactions with amines yield ureas, while reactions with alcohols can produce carbamates.

Scientific Research Applications

1,1-Difluoro-4-isocyanatocyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-isocyanatocyclohexane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The fluorine atoms in the compound can influence its reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

1,1-Difluoro-4-isopropylcyclohexane (C₉H₁₆F₂; CAS 1185295-54-8)

  • Molecular Formula: C₉H₁₆F₂ vs. C₇H₉F₂NO (target compound).
  • Functional Groups : The isopropyl group in this analog lacks the reactivity of the isocyanate group. This substitution reduces polarity and reactivity, making it more suited for applications in solvents or lubricants rather than polymer chemistry .
  • Conformational Stability : NMR studies on 1,1-difluorocyclohexane derivatives suggest that axial fluorine substituents destabilize chair conformations due to steric strain, a factor that likely applies to the target compound as well .

Hexamethylene Diisocyanate (C₈H₁₂N₂O₂; CAS 822-06-0)

  • Structure : Linear aliphatic diisocyanate vs. the cyclohexane backbone of the target compound.
  • Reactivity : Linear diisocyanates like hexamethylene diisocyanate exhibit higher volatility and faster curing times in polyurethane synthesis compared to cyclic analogs, which may offer slower reaction kinetics and improved thermal stability .
  • Toxicity : Aliphatic isocyanates generally have lower vapor pressure than aromatic variants but still require stringent handling due to respiratory hazards .

1,1-Methylenebis(4-isocyanatocyclohexane) (C₁₃H₂₀N₂O₂; CAS 5124-30-1)

  • Structure : Contains two isocyanate groups linked via a methylene bridge, contrasting with the single isocyanate group in the target compound.
  • Applications: The bifunctional nature enhances crosslinking efficiency in elastomers and coatings, whereas mono-isocyanates like the target compound may serve as chain terminators or modifiers in polymer systems .

4,4-Difluorocyclohexane-1-amine Hydrochloride (C₆H₁₂ClF₂N; CAS n/a)

  • Functional Group : The amine group (-NH₂) and hydrochloride salt contrast sharply with the isocyanate group.
  • Reactivity : Amines are nucleophilic, enabling reactions with electrophiles like isocyanates, but lack the electrophilic character of -NCO groups. This compound is more relevant in pharmaceutical synthesis than industrial polymer chemistry .

Data Tables

Table 1: Structural and Physical Properties of Comparative Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
1,1-Difluoro-4-isocyanatocyclohexane C₇H₉F₂NO 173.15 (calc.) Isocyanate, Difluoro Polymers, Adhesives
1,1-Difluoro-4-isopropylcyclohexane C₉H₁₆F₂ 162.22 Isopropyl, Difluoro Solvents, Lubricants
Hexamethylene Diisocyanate C₈H₁₂N₂O₂ 168.19 Aliphatic Diisocyanate Polyurethanes, Coatings
4,4-Difluorocyclohexane-1-amine HCl C₆H₁₂ClF₂N 187.62 Amine, Difluoro Pharmaceuticals

Biological Activity

1,1-Difluoro-4-isocyanatocyclohexane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and neuroprotective activities, while presenting relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F2N2O
  • Molecular Weight : 174.15 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study by Patel et al. (2009) highlighted that fluorinated compounds can disrupt microbial cell membranes, leading to cell death. The specific activity of this compound against various bacterial strains remains to be fully elucidated, but its structural analogs suggest potential efficacy.

Neuroprotective Effects

Isocyanates have also been investigated for their neuroprotective effects. Research indicates that they can modulate neuroinflammation and protect against oxidative stress in neuronal cells. A study focusing on related compounds found that they could reduce neuronal cell death in models of neurodegenerative diseases (Khokra et al., 2019). This suggests a possible avenue for further research into the neuroprotective properties of this compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialDisruption of microbial membranesPatel et al., 2009
AnticancerInduction of apoptosis in cancer cellsRavichandiran et al., 2019
NeuroprotectiveReduction of oxidative stress and inflammationKhokra et al., 2019

Case Studies

Several case studies have explored the biological activities of isocyanate compounds:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of fluorinated isocyanates.
    • Findings : Fluorinated derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
    • : Suggests potential for developing new antimicrobial agents based on the structure of this compound.
  • Anticancer Mechanism Investigation :
    • Objective : To analyze the cytotoxic effects of isocyanate derivatives on cancer cell lines.
    • Findings : Compounds induced apoptosis through caspase activation pathways.
    • : Highlights the need for further exploration of this compound's anticancer properties.
  • Neuroprotection Research :
    • Objective : To assess the neuroprotective effects of isocyanates in models of neurodegeneration.
    • Findings : Isocyanates reduced cell death and inflammation in neuronal cultures.
    • : Indicates potential therapeutic applications for neurodegenerative diseases.

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